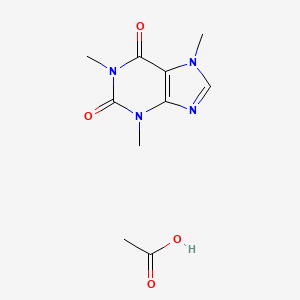
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate, also known as 1,3,7-Trimethyluric acid acetate, is a derivative of 1,3,7-Trimethyluric acid. This compound is a purine alkaloid and is structurally related to caffeine and theobromine. It is known for its occurrence as a minor metabolite of caffeine in humans and is produced in some plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate typically involves the acetylation of 1,3,7-Trimethyluric acid. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 1,3,7-Trimethyluric acid.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purine derivatives, while reduction will regenerate 1,3,7-Trimethyluric acid.
Applications De Recherche Scientifique
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study purine chemistry and reaction mechanisms.
Biology: Investigated for its role as a minor metabolite of caffeine and its biological effects.
Medicine: Explored for potential therapeutic applications due to its structural similarity to caffeine and theobromine.
Industry: Utilized in the synthesis of other purine derivatives and as a chemical intermediate.
Mécanisme D'action
The mechanism of action of 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, similar to caffeine. The compound may also interact with adenosine receptors, affecting neurotransmission and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate is unique due to its specific acetylation, which may confer different chemical properties and biological activities compared to its non-acetylated counterparts. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
5743-16-8 |
|---|---|
Formule moléculaire |
C10H14N4O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
acetic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C2H4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-2(3)4/h4H,1-3H3;1H3,(H,3,4) |
Clé InChI |
GINZSXZSGUKTSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)
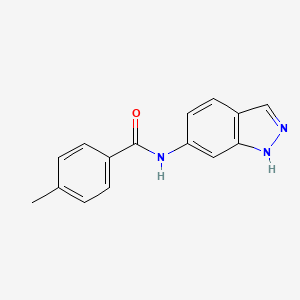
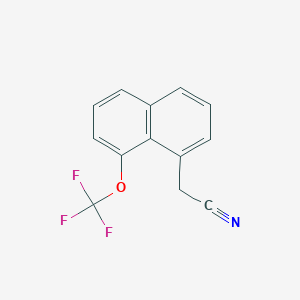
![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)
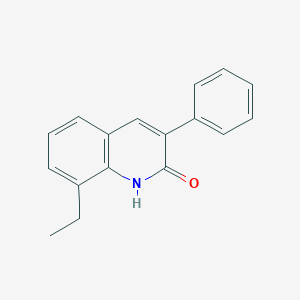
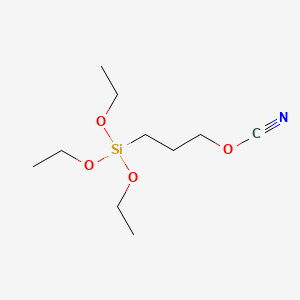



![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)



